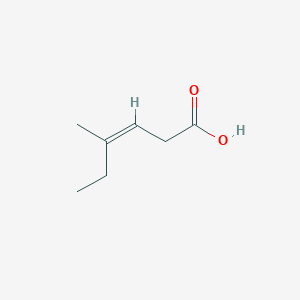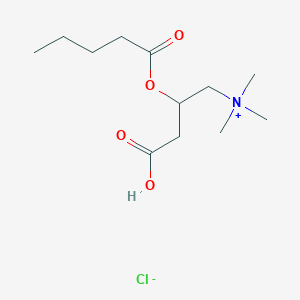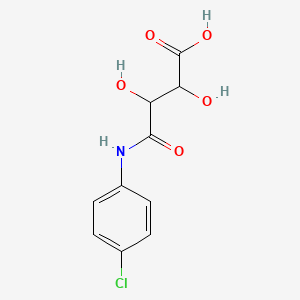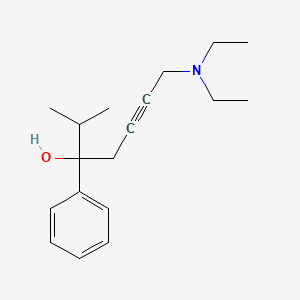
2-(4-bromo-2,6-dimethylphenoxy)-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2,6-dimethylphenol to obtain 4-bromo-2,6-dimethylphenol. This is followed by the etherification of the brominated phenol with 2-bromoethanol to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol.
Hydrazide Formation: The next step involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy)ethanol with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
科学的研究の応用
2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide depends on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby inhibiting a particular biochemical pathway.
Antimicrobial Activity: The compound may disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide
- 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-methoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide
- 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazone
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the hydrazide functionality, makes it a versatile compound for various applications.
特性
分子式 |
C19H20BrN3O6 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC名 |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20BrN3O6/c1-4-28-16-8-15(23(26)27)7-13(18(16)25)9-21-22-17(24)10-29-19-11(2)5-14(20)6-12(19)3/h5-9,25H,4,10H2,1-3H3,(H,22,24)/b21-9+ |
InChIキー |
PEROORVBMMWETI-ZVBGSRNCSA-N |
異性体SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)COC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)
![2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)
![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367379.png)

![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)

![2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13367390.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367400.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)


